(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
CAS No.: 959579-73-8
Cat. No.: VC3839217
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959579-73-8 |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m0/s1 |
| Standard InChI Key | ZMZPCACRGQMUGK-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]1(CCCC2=CC=CC=C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the class of N-protected α,α-disubstituted pyrrolidine-2-carboxylic acids. Its molecular formula is C₁₉H₂₇NO₄, with a molecular weight of 333.4 g/mol . Key structural features include:
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A pyrrolidine ring with stereochemical specificity at the C-2 position (S-configuration).
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A tert-butoxycarbonyl (Boc) group attached to the nitrogen atom, providing steric protection during synthetic reactions.
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A 3-phenylpropyl side chain enhancing lipophilicity and enabling interactions with hydrophobic targets.
Table 1: Structural and Spectral Data
The Boc group’s orthogonal protection strategy allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making the compound valuable for sequential peptide couplings .
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is synthesized via a multi-step sequence starting from pyrrolidine precursors:
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Boc Protection: The nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Alkylation: Introduction of the 3-phenylpropyl side chain via nucleophilic substitution or Michael addition, ensuring retention of stereochemistry .
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Carboxylic Acid Formation: Oxidation or hydrolysis of a terminal ester or nitrile group to yield the carboxylic acid functionality.
A critical challenge lies in maintaining enantiomeric purity during alkylation. Asymmetric catalysis or chiral auxiliaries are often employed to achieve >98% enantiomeric excess (ee) .
Industrial-Scale Production
BLD Pharmatech Ltd. and Ambeed supply the compound at purities ≥95%, with batch sizes ranging from milligrams to kilograms . Key process optimizations include:
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Solvent Selection: Use of tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction yields.
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Catalytic Systems: Palladium-based catalysts for cross-coupling reactions involving aromatic moieties .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a non-proteinogenic amino acid analog in peptide chain assembly. Its rigid pyrrolidine backbone induces conformational constraints, improving peptide stability against proteolytic degradation . For example, it has been incorporated into:
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Immunosuppressive agents: Analogues of FR901483, a fungal-derived immunosuppressant, utilize similar Boc-protected pyrrolidine scaffolds to modulate T-cell activity .
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GPCR-targeted therapeutics: The 3-phenylpropyl group mimics hydrophobic residues in G protein-coupled receptor (GPCR) ligands .
Drug Candidate Optimization
In medicinal chemistry, the compound’s structure aids in:
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Bioavailability enhancement: The Boc group reduces polarity, improving membrane permeability.
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Metabolic stability: The pyrrolidine ring resists oxidative metabolism by cytochrome P450 enzymes .
| Supplier | Purity | Packaging Options | Price Range (USD/g) |
|---|---|---|---|
| BLD Pharmatech | 95–98% | 1 mg–10 g | $150–$200 |
| Ambeed | ≥97% | 5 mg–5 g | $180–$220 |
Pricing reflects the cost of chiral resolution and Boc protection steps. Larger-scale purchases (≥100 g) may reduce costs by 20–30% .
Recent Advances and Future Directions
Recent studies highlight the compound’s role in transition-metal-catalyzed cyclizations. For instance, phenylsulfenyl chloride-mediated cyclization of homoallylic amines generates tricyclic scaffolds relevant to alkaloid synthesis . Future research may explore:
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Enzymatic resolutions: Lipase-catalyzed kinetic resolution to improve synthetic efficiency.
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Targeted drug delivery: Conjugation with nanoparticle carriers for enhanced biodistribution.
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